Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate
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Overview
Description
Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate typically involves the reaction of (S)-ethyl 2-ethoxy-3-(4-(4-hydroxyphenethoxy)-phenyl)propanoate with 1,2-dibromoethane in the presence of potassium carbonate and potassium iodide as catalysts. The reaction is carried out in acetonitrile under an argon atmosphere and monitored by thin-layer chromatography (TLC) over three days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral scent, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups This complexity allows it to participate in a wider range of chemical reactions compared to simpler esters
Properties
Molecular Formula |
C15H21BrO4 |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
ethyl 3-[4-(2-bromoethoxy)phenyl]-2-ethoxypropanoate |
InChI |
InChI=1S/C15H21BrO4/c1-3-18-14(15(17)19-4-2)11-12-5-7-13(8-6-12)20-10-9-16/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI Key |
NSKMGRJJCCVBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCBr)C(=O)OCC |
Origin of Product |
United States |
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